Kahweol acetate
Kahweol acetate
Glutathione S-transferase inducer. Inhibits tumor cell proliferation and induces apoptosis. Increases ROS production in tumor cells but not in normal cells. Shows chemopreventive effects in vivo. Orally active.
Kahweol Acetate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans. It exhibits a wide variety of biological activities, including inhibiting RANKL-induced osteoclast generation, inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, preventing aflatoxin B1 induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress.
Kahweol Acetate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans. It exhibits a wide variety of biological activities, including inhibiting RANKL-induced osteoclast generation, inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, preventing aflatoxin B1 induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress.
Brand Name:
Vulcanchem
CAS No.:
81760-47-6
VCID:
VC0005673
InChI:
InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1
SMILES:
CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Molecular Formula:
C22H28O4
Molecular Weight:
356.5 g/mol
Kahweol acetate
CAS No.: 81760-47-6
Cat. No.: VC0005673
Molecular Formula: C22H28O4
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glutathione S-transferase inducer. Inhibits tumor cell proliferation and induces apoptosis. Increases ROS production in tumor cells but not in normal cells. Shows chemopreventive effects in vivo. Orally active. Kahweol Acetate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans. It exhibits a wide variety of biological activities, including inhibiting RANKL-induced osteoclast generation, inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, preventing aflatoxin B1 induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress. |
|---|---|
| CAS No. | 81760-47-6 |
| Molecular Formula | C22H28O4 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | [(4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl acetate |
| Standard InChI | InChI=1S/C22H28O4/c1-14(23)26-13-22(24)12-21-9-5-17-16-7-10-25-18(16)6-8-20(17,2)19(21)4-3-15(22)11-21/h6-8,10,15,17,19,24H,3-5,9,11-13H2,1-2H3/t15-,17-,19+,20-,21?,22+/m1/s1 |
| Standard InChI Key | OJLWVPDNBQAHRT-RWKVYSHYSA-N |
| Isomeric SMILES | CC(=O)OC[C@]1(CC23CC[C@@H]4C5=C(C=C[C@]4([C@@H]2CC[C@@H]1C3)C)OC=C5)O |
| SMILES | CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
| Canonical SMILES | CC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator